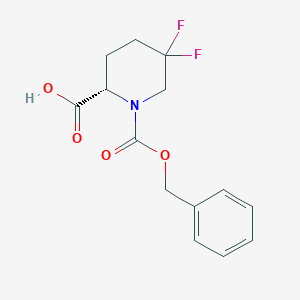
(S)-1-((Benzyloxy)carbonyl)-5,5-difluoropiperidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-((Benzyloxy)carbonyl)-5,5-difluoropiperidine-2-carboxylic acid is a synthetic organic compound that features a piperidine ring substituted with benzyloxycarbonyl and difluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-((Benzyloxy)carbonyl)-5,5-difluoropiperidine-2-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate starting materials.
Introduction of Difluoromethyl Groups: The difluoromethyl groups are introduced using reagents such as difluoromethyl halides under specific conditions.
Benzyloxycarbonyl Protection: The benzyloxycarbonyl group is introduced using benzyloxycarbonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors and other advanced techniques to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
(S)-1-((Benzyloxy)carbonyl)-5,5-difluoropiperidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The benzyloxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
(S)-1-((Benzyloxy)carbonyl)-5,5-difluoropiperidine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-1-((Benzyloxy)carbonyl)-5,5-difluoropiperidine-2-carboxylic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group, allowing selective reactions at other sites on the molecule. The difluoromethyl groups can influence the compound’s reactivity and stability, affecting its overall behavior in chemical and biological systems.
Comparison with Similar Compounds
Similar Compounds
(S)-1-((Benzyloxy)carbonyl)-piperidine-2-carboxylic acid: Lacks the difluoromethyl groups, which can affect its reactivity and applications.
(S)-1-((Methoxy)carbonyl)-5,5-difluoropiperidine-2-carboxylic acid: Substitutes the benzyloxy group with a methoxy group, altering its chemical properties.
Uniqueness
(S)-1-((Benzyloxy)carbonyl)-5,5-difluoropiperidine-2-carboxylic acid is unique due to the presence of both benzyloxycarbonyl and difluoromethyl groups, which provide distinct chemical and biological properties
Properties
Molecular Formula |
C14H15F2NO4 |
|---|---|
Molecular Weight |
299.27 g/mol |
IUPAC Name |
(2S)-5,5-difluoro-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid |
InChI |
InChI=1S/C14H15F2NO4/c15-14(16)7-6-11(12(18)19)17(9-14)13(20)21-8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,18,19)/t11-/m0/s1 |
InChI Key |
QXFQRRUKSAVDIG-NSHDSACASA-N |
Isomeric SMILES |
C1CC(CN([C@@H]1C(=O)O)C(=O)OCC2=CC=CC=C2)(F)F |
Canonical SMILES |
C1CC(CN(C1C(=O)O)C(=O)OCC2=CC=CC=C2)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















